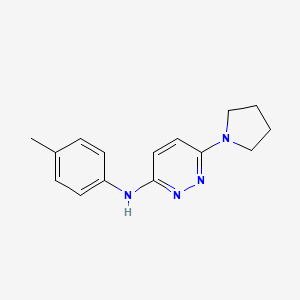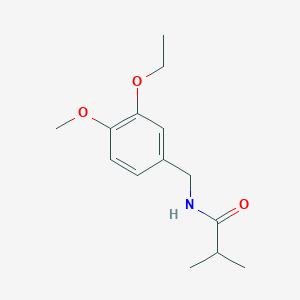
N-(4-methylphenyl)-6-(1-pyrrolidinyl)-3-pyridazinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylphenyl)-6-(1-pyrrolidinyl)-3-pyridazinamine, also known as MP-3PA, is a novel chemical compound that has gained significant attention in recent years due to its potential use in scientific research. The compound is a pyridazinamine derivative that has been shown to have promising applications in various fields, including pharmacology, neuroscience, and biochemistry. In
Wirkmechanismus
The mechanism of action of N-(4-methylphenyl)-6-(1-pyrrolidinyl)-3-pyridazinamine is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or by modulating the expression of certain genes. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In pharmacology, this compound has been found to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neuroscience, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In biochemistry, this compound has been found to inhibit the activity of certain enzymes, which can be useful in drug discovery.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-methylphenyl)-6-(1-pyrrolidinyl)-3-pyridazinamine in lab experiments is its well-established synthesis method, which allows for easy replication of the compound. Additionally, this compound has been shown to have potent inhibitory effects on the proliferation of cancer cells, making it a useful tool in cancer research. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-(4-methylphenyl)-6-(1-pyrrolidinyl)-3-pyridazinamine. One potential direction is to further investigate the mechanism of action of this compound in order to fully understand its effects on cells and organisms. Another potential direction is to explore the potential use of this compound as a treatment for neurodegenerative diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in drug discovery.
Synthesemethoden
N-(4-methylphenyl)-6-(1-pyrrolidinyl)-3-pyridazinamine can be synthesized through a multi-step process that involves the reaction of 4-methylphenylhydrazine with ethyl 2-oxo-4-phenylbutyrate to form 4-methylphenylhydrazine dihydrochloride. The dihydrochloride is then reacted with 2-cyanopyridine to form this compound. The synthesis method of this compound has been well-established and can be easily replicated in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
N-(4-methylphenyl)-6-(1-pyrrolidinyl)-3-pyridazinamine has been shown to have promising applications in various fields of scientific research. In pharmacology, this compound has been found to have potent inhibitory effects on the proliferation of cancer cells. In neuroscience, this compound has been shown to have neuroprotective effects and can potentially be used as a treatment for neurodegenerative diseases. In biochemistry, this compound has been found to have inhibitory effects on the activity of certain enzymes, which can be useful in drug discovery.
Eigenschaften
IUPAC Name |
N-(4-methylphenyl)-6-pyrrolidin-1-ylpyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4/c1-12-4-6-13(7-5-12)16-14-8-9-15(18-17-14)19-10-2-3-11-19/h4-9H,2-3,10-11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDRCMFUTPTPNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NN=C(C=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloropyridin-2-yl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B5346590.png)
![N-ethyl-N-(4-pyridinylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5346592.png)
![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5346594.png)

![N-[4-({[3-(3-methyl-1-piperidinyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5346614.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[(5-methylisoxazol-3-yl)methyl]acetamide](/img/structure/B5346625.png)
![ethyl 1-[3-(2,3-dimethylphenoxy)propyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5346633.png)
![9-imino-12-(2-thienyl)-10,11-dioxatricyclo[6.2.2.0~1,6~]dodecane-7,7,8-tricarbonitrile](/img/structure/B5346642.png)
![N-(4-fluorophenyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5346659.png)
![1-[(2,2-difluorocyclopropyl)carbonyl]-4-(2-fluorophenoxy)piperidine-4-carboxylic acid](/img/structure/B5346664.png)
![6-(2,3-dimethoxyphenyl)-3-[(2-fluorobenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5346666.png)
![N-cyclopropyl-1'-[(5-methylpyrazin-2-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5346674.png)
![1'-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5346678.png)
![1-allyl-4-[(2-isopropylphenoxy)acetyl]piperazine](/img/structure/B5346686.png)